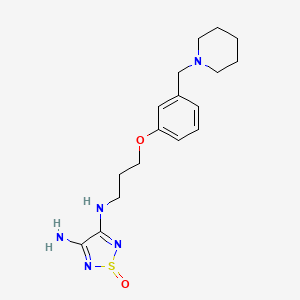

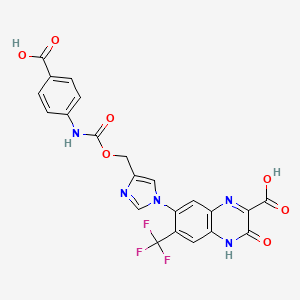

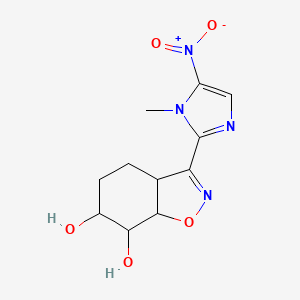

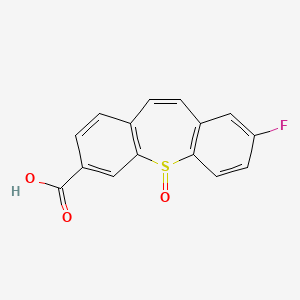

![molecular formula C33H34N4O4S B1673862 2-(4-乙基哌嗪-1-基)-N-[4-(2-吗啉-4-基-4-氧代色满-8-基)二苯并噻吩-1-基]乙酰胺 CAS No. 881375-00-4](/img/structure/B1673862.png)

2-(4-乙基哌嗪-1-基)-N-[4-(2-吗啉-4-基-4-氧代色满-8-基)二苯并噻吩-1-基]乙酰胺

描述

Ku-0060648 is an ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK) and an inhibitor of PI3K. In a cell-free assay, it has IC50s of 5, 4, 0.5, <0.1, and 594 nM for DNA-PK, PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, respectively. In cells, the level of PI3K inhibition is variable, depending upon the cell line utilized. In MCF-7 cells, it has IC50s of 19 and 39 nM, for DNA-PK and PI3K, respectively, while in SW620 cells, it has an IC50 of 170 nM for DNA-PK but >10,000 nM for PI3K. Ku-0060648 is useful for Cas9 editing due to its DNA-PK inhibition, which reduces the frequency of non-homologous end joining and increases homology-directed recombination. It also shows promise in cancer research in vitro and in vivo.

Dual PI 3-K and DNA-PK inhibitor (IC50 values are <0.1, 0.5, 4 and 19 nM for PI 3-Kdelta, PI 3-Kbeta, PI 3-Kalpha and DNA-PK respectively). Inhibits proliferation of MCF7 cells in vitro and delays growth of MCF7 xenografts in mice. Also enhances CRISPR-Cas9-mediated homology- directed repair (HDR) efficiency, and attenuates nonhomologous end-joining (NHEJ).

KU-0060648 is a dual inhibitor of DNA-PK and PI-3K. KU-0060648 inhibited cellular DNA-PK autophosphorylation with IC values of 0.019 μmol/L (MCF7 cells) and 0.17 μmol/L (SW620 cells), and PI-3K-mediated AKT phosphorylation with IC values of 0.039 μmol/L (MCF7 cells) and more than 10 μmol/L (SW620 cells). KU-0060648 inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms.

科学研究应用

Cancer Treatment Research

KU-0060648 has been shown to inhibit the proliferation of MCF7 breast cancer cells in vitro and delay the growth of MCF7 xenografts in mice. It acts as a dual inhibitor of DNA-PK and PI-3K, which are enzymes involved in cell proliferation and survival .

Chemosensitization

The compound has been used to increase the effectiveness of chemotherapy drugs like doxorubicin by increasing DNA damage in cancer cells, leading to enhanced cytotoxicity. This is particularly significant in DNA-PK proficient cells .

Inhibition of Cellular Processes

In human breast and colon cancer cells, KU-0060648 has been found to inhibit cellular DNA-PK autophosphorylation and PI-3K–mediated AKT phosphorylation, which are critical processes in cell survival and proliferation .

Cell Culture and Assay Characterization

The compound may be used in cell culture and assay characterization as part of research into mammary epithelial cell biology .

Dual PI 3-K and DNA-PK Inhibition

As a dual inhibitor, KU-0060648 targets both PI 3-K and DNA-PK enzymes, which could have implications for research into various diseases beyond cancer where these enzymes play a role .

作用机制

Target of Action

KU-0060648 is a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K) . DNA-PK plays a crucial role in the repair of DNA double-strand breaks (DSBs) via the non-homologous end joining (NHEJ) pathway . PI3K promotes cell survival and proliferation and is often upregulated in many cancers .

Mode of Action

KU-0060648 inhibits the autophosphorylation of DNA-PK and PI3K-mediated AKT phosphorylation . By inhibiting these targets, KU-0060648 can enhance the cytotoxicity of DNA DSB-inducing agents, such as etoposide and doxorubicin .

Biochemical Pathways

The compound affects the NHEJ pathway for the repair of DSBs, which requires DNA-PK activity . It also impacts the PI3K/AKT pathway, which is involved in cell survival and proliferation .

Pharmacokinetics

In mice, concentrations of KU-0060648 sufficient for in vitro growth inhibition and chemosensitization were maintained within the tumor for at least 4 hours at non-toxic doses . The compound was administered intravenously, intraperitoneally, or orally at 10 mg/kg .

Result of Action

KU-0060648 has been shown to inhibit cell proliferation and initiate apoptosis in cancer cells . In MCF7 human breast cancer cells, a five-day exposure to 1 μM KU-0060648 inhibited cell proliferation by more than 95% . In SW620 human colon cancer cells, the same treatment inhibited cell proliferation by 55% .

Action Environment

The differential effects of KU-0060648 on in vitro growth inhibition across different human cancer cell lines suggest that the compound’s action, efficacy, and stability may be influenced by the cellular environment

属性

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O4S/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37/h3-11,20H,2,12-19,21H2,1H3,(H,34,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATCBLYHOUOCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide | |

CAS RN |

881375-00-4 | |

| Record name | KU-0060648 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881375004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KU-0060648 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM6DZS6PYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

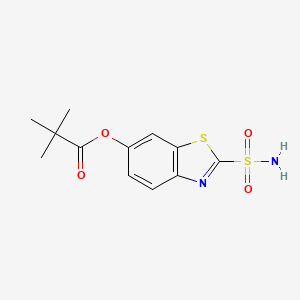

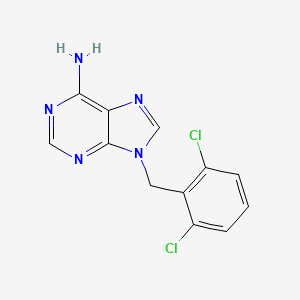

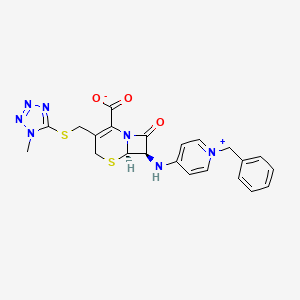

![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)